molecular formula C22H26N4O3S B2398558 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941973-87-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2398558
CAS RN: 941973-87-1
M. Wt: 426.54
InChI Key: FAAGPBVLLOIQSN-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research on compounds with pyrazole derivatives, such as the study by (Alam et al., 2016), highlights the synthesis of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and their evaluation for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. Compounds demonstrated significant cytotoxicity, indicating their potential as anticancer agents.

Antitumor Agents

The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, as researched by (Gomha et al., 2016), show promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. These findings suggest that similar compounds may have potential applications in developing new antitumor medications.

Antioxidant and Anti-inflammatory Activities

Studies on coordination complexes constructed from pyrazole-acetamide derivatives, like those investigated by (Chkirate et al., 2019), reveal significant antioxidant activity. These complexes present a new avenue for exploring the antioxidant properties of related compounds.

Molecular Docking and Drug-likeliness

The research into pyrazole and 1,2,4-triazole derivatives, such as the work by (Fedotov et al., 2022), involves molecular docking studies to predict the biological potential of synthesized compounds. Such studies indicate the importance of computational tools in assessing the therapeutic potential of new chemical entities.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-29-17-9-7-16(8-10-17)26-20(18-13-30-14-19(18)25-26)24-22(28)21(27)23-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAGPBVLLOIQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCC4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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